3-Monochlorotriiodothyronine

Description

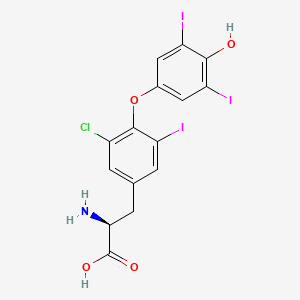

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVSMDUSKJICA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909279-46-5 | |

| Record name | 3-Monochlorotriiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular weight and formula of 3-Monochlorotriiodothyronine

An In-depth Technical Guide to 3-Monochlorotriiodothyronine A Comprehensive Overview of Physicochemical Properties, Analytical Characterization, and Pharmaceutical Context for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated analogue of the endogenous thyroid hormone 3,5,3'-triiodo-L-thyronine (T3). Primarily encountered in the pharmaceutical industry, it is recognized as a process-related impurity in the synthesis of Levothyroxine (T4), a critical medication for treating hypothyroidism.[1][2] Its structural similarity to active thyroid hormones necessitates rigorous analytical characterization and control to ensure the safety and efficacy of synthetic thyroid hormone preparations.

This technical guide provides a comprehensive overview of this compound, consolidating its core molecular and physical properties, outlining methodologies for its analytical characterization, and discussing its relevance within the context of pharmaceutical development and quality control. The information is structured to provide researchers, analytical scientists, and drug development professionals with the foundational knowledge required to manage this specific impurity.

Core Molecular and Chemical Identity

The fundamental identity of a molecule is defined by its structure, weight, and standardized identifiers. This compound is systematically named (2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid.[1][3] This nomenclature precisely describes its stereochemistry and the specific positions of its halogen substituents.

The key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClI₃NO₄ | PubChem, USP[1][2] |

| Molecular Weight | 685.42 g/mol | PubChem, Pharmaffiliates[1][4] |

| CAS Number | 909279-46-5 | PubChem, Allmpus[1][5] |

| IUPAC Name | (2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | PubChem[1] |

| Synonyms | 3-Chloro-3',5,5'-triiodo-L-thyronine; Levothyroxine Impurity 10 | PubChem[1] |

The chemical structure of this compound is depicted below, highlighting the core thyronine backbone with its characteristic diphenyl ether linkage.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are critical for its handling, storage, and analysis. As a high-molecular-weight, poly-halogenated amino acid, its solubility is limited in aqueous solutions and higher in organic solvents.

| Property | Observation/Value | Significance |

| Appearance | Off-white to white solid | Provides a preliminary check for material purity and degradation.[3][5] |

| Solubility | Soluble in DMSO; USP/EP Diluent (Methanol) | Dictates the choice of solvent for preparing analytical standards and samples.[5][6] |

| Purity (Typical) | ≥98% by HPLC | High purity is essential for its use as a reference standard in quantitative analysis.[5] |

| Storage Condition | 2-8 °C | Recommended for maintaining chemical stability and preventing degradation over time.[6] |

The specified solubility in methanol-based diluents is a key insight for analytical chemists. This choice is predicated on the need to fully dissolve the analyte for accurate quantification by techniques like HPLC, while ensuring compatibility with common reverse-phase chromatography mobile phases.

Analytical Characterization and Methodologies

The primary role of this compound in a pharmaceutical setting is as a Pharmaceutical Analytical Impurity (PAI) .[2] Its control is mandated by pharmacopeial monographs for Levothyroxine. The most robust and widely accepted method for its detection and quantification is High-Performance Liquid Chromatography (HPLC), typically coupled with UV detection.

Causality in Method Selection

The choice of HPLC is driven by its high resolving power, which is essential to separate this compound from the active pharmaceutical ingredient (API), Levothyroxine, and other structurally similar impurities. These compounds share the same thyronine core and differ only in their halogen substitution pattern, making them challenging to resolve by other means. A reverse-phase C18 column is typically employed, as the non-polar stationary phase effectively retains the hydrophobic thyronine structures, allowing for separation based on subtle differences in polarity using a gradient elution of an acidified aqueous buffer and an organic modifier like acetonitrile.

Protocol: Conceptual HPLC Workflow for Impurity Profiling

This protocol outlines a self-validating system for the quantification of this compound in a Levothyroxine drug substance.

-

Preparation of Reference Standard:

-

Accurately weigh a certified reference standard of this compound.

-

Dissolve in the specified diluent (e.g., Methanol/water mixture) to a known concentration (e.g., 1 µg/mL). This solution serves as the basis for quantification.

-

-

Preparation of Sample Solution:

-

Accurately weigh the Levothyroxine API sample.

-

Dissolve in the same diluent to a high concentration (e.g., 1 mg/mL). This ensures that trace impurities are above the limit of detection.

-

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Aqueous buffer (e.g., 0.1% Phosphoric Acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to resolve early-eluting polar compounds and later-eluting non-polar compounds like Levothyroxine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

-

System Suitability Testing (SST):

-

Inject a solution containing both Levothyroxine and this compound.

-

Trustworthiness Check: Verify that the resolution between the two peaks is greater than a predefined value (e.g., >2.0) to ensure the system can adequately separate the impurity from the API.

-

Check the tailing factor and theoretical plates for the API peak to confirm column performance.

-

-

Analysis and Quantification:

-

Inject the Reference Standard and Sample Solution in sequence.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the amount of the impurity in the API using the peak area response from the known concentration of the reference standard.

-

Caption: A typical workflow for HPLC-based impurity analysis.

Synthesis and Biological Context

This compound is not a compound that is synthesized intentionally as a primary product. Instead, it arises as a byproduct during the complex manufacturing process of Levothyroxine. The synthesis of Levothyroxine involves the iodination of L-tyrosine and subsequent coupling of diiodotyrosine precursors. The presence of chlorine sources and incomplete iodination can lead to the formation of chlorinated analogues like this compound.

Its structure is critically similar to the biologically active thyroid hormones T3 and T4, differing only by the substitution of a single iodine atom with a chlorine atom on the inner phenyl ring relative to T4.

Caption: Structural relationship of this compound to T3 and T4.

The biological activity of this compound is not extensively characterized in the literature. However, due to its profound structural similarity to T3 and T4, it is plausible that it could interact with thyroid hormone receptors, potentially acting as either a weak agonist or an antagonist. This potential for biological activity, however low, underscores the importance of controlling its presence in Levothyroxine formulations to prevent any unintended physiological effects.

Conclusion

This compound is a chemically defined entity with a molecular formula of C₁₅H₁₁ClI₃NO₄ and a molecular weight of 685.42 g/mol . Its primary relevance is as a process impurity in the manufacturing of Levothyroxine. For scientists in pharmaceutical development and quality control, a thorough understanding of its physicochemical properties is essential for developing robust analytical methods, principally HPLC, to ensure its levels are maintained below the stringent limits required for patient safety. Its status as a certified reference material from pharmacopeial bodies highlights its critical role in the validation of these essential quality control procedures.

References

-

Global Substance Registration System (GSRS). this compound. [Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Allmpus. monochlorotriiodothyronine (usp). [Link]

-

Pharmaffiliates. Levothyroxine-impurities. [Link]

-

PubMed. 3'-isopropyl-3,5-diiodo-L-thyronine: a potent synthetic thyromimetic thyronine analog. [Link]

-

Pharmaffiliates. Monochlorotriiodothyronine. [Link]

Sources

- 1. This compound | C15H11ClI3NO4 | CID 71587860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.usp.org [store.usp.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. Monochlorotriiodothyronine (Impurity-B) - Daicel Pharma Standards [daicelpharmastandards.com]

Unlocking New Therapeutic Avenues: The Potential Biological Activity of Halogenated Thyronine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function.[1][2] Their profound physiological effects are primarily mediated by two nuclear receptor isoforms, TRα and TRβ.[3] The natural hormones, thyroxine (T4) and triiodothyronine (T3), are iodinated thyronine derivatives.[4] However, the therapeutic use of native thyroid hormones is often limited by their non-selective action, leading to undesirable side effects such as tachycardia and bone loss.[5][6] This has spurred the development of synthetic thyronine derivatives, particularly those with alternative halogen substitutions, to achieve isoform-selective receptor modulation and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the biological activity of halogenated thyronine derivatives, focusing on their structure-activity relationships, mechanisms of action, and the experimental workflows used to characterize their potential as therapeutic agents for metabolic disorders, cardiovascular diseases, and beyond.

The Thyronine Backbone: A Scaffold for Therapeutic Innovation

The fundamental structure of all thyroid hormones is the thyronine nucleus, which consists of two phenyl rings linked by an ether oxygen.[7] The endogenous hormones T4 and T3 are distinguished by the number and position of iodine atoms on this scaffold.[4] The development of halogenated thyronine derivatives involves the strategic replacement of these iodine atoms with other halogens (e.g., fluorine, chlorine, bromine) or the modification of other key structural features.[8][9]

Key Structural Features Influencing Biological Activity:

-

Inner and Outer Rings: The two phenyl rings are referred to as the inner (tyrosyl) and outer (phenolic) rings. Halogen substitution patterns on these rings are a primary determinant of receptor binding and selectivity.

-

The 4'-Hydroxyl Group: This group on the outer ring is crucial for high-affinity binding to thyroid hormone receptors.[10]

-

The Alanine Side Chain: Modifications to the amino acid side chain can influence metabolic stability, transport, and overall pharmacokinetics.[11]

-

Halogen Bonding: The interaction between the halogen atoms of the thyronine derivative and amino acid residues in the receptor binding pocket, or the active site of metabolic enzymes, is a critical factor in determining affinity and activity.[2][12]

Mechanism of Action: Targeting the Nuclear Thyroid Hormone Receptors

The biological effects of thyronine derivatives are predominantly mediated by their interaction with the nuclear thyroid hormone receptors, TRα and TRβ.[13] These receptors are ligand-activated transcription factors that regulate the expression of target genes involved in a wide array of physiological processes.[14][15]

The differential tissue distribution of TR isoforms is key to the therapeutic strategy behind developing selective thyromimetics:

-

TRα is highly expressed in the heart, bone, and central nervous system. Its activation is associated with increased heart rate and other cardiovascular effects.[3]

-

TRβ is the predominant isoform in the liver and is responsible for many of the desirable metabolic effects of thyroid hormone, such as lowering LDL cholesterol and triglycerides.[3][16][17]

The development of TRβ-selective agonists is a major goal in the field, aiming to harness the beneficial metabolic effects while avoiding the cardiotoxic side effects associated with TRα activation.[16][18]

Visualizing the Canonical Signaling Pathway

The following diagram illustrates the general mechanism of action for a thyronine derivative at the cellular level.

Caption: Cellular mechanism of a halogenated thyronine derivative.

Experimental Evaluation: A Step-by-Step Workflow

A systematic approach is required to characterize the biological activity of novel halogenated thyronine derivatives. The workflow typically progresses from initial in vitro screening to more complex cellular and in vivo models.

Visualizing the Drug Discovery and Evaluation Workflow

Caption: Workflow for evaluating halogenated thyronine derivatives.

In Vitro Evaluation: Quantifying Receptor Interaction and Cellular Activity

Causality: The first critical step is to determine if a derivative directly binds to the TR isoforms and to quantify its binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this purpose.[19] This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]T₃) from the receptor.[19]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Utilize purified human recombinant TRα or TRβ ligand-binding domains.[20]

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl based) for the binding reaction.[20]

-

Reaction Setup: In a microplate, combine:

-

The TR preparation.

-

A fixed concentration of radiolabeled ligand (e.g., 0.06 nM [¹²⁵I]T₃). The concentration should be at or below the Kᴅ for optimal results.[19]

-

Serial dilutions of the unlabeled test compound or a reference ligand (e.g., T3).

-

For determining non-specific binding, a separate set of wells should contain a high concentration (e.g., 1 µM) of unlabeled T3.[19][20]

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).[19][20]

-

Separation of Bound and Free Ligand: Use a filter-binding method. Rapidly filter the contents of each well through a nitrocellulose membrane, which traps the receptor-ligand complex.[21] Wash the filters with cold assay buffer to remove unbound radioligand.

-

Detection: Quantify the radioactivity retained on each filter using a gamma counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[19]

-

IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Causality: A high binding affinity does not always translate to functional activity. A cell-based reporter assay is essential to determine whether a compound acts as a receptor agonist (activator) or antagonist (inhibitor) and to quantify its potency (EC₅₀).[22][23][24] These assays typically use a chimeric receptor system to minimize off-target effects.[25]

Experimental Protocol: Dual-Luciferase Reporter Assay

-

Cell Culture: Culture a suitable human cell line, such as HEK293T, in appropriate media.[25]

-

Plasmid Constructs:

-

Expression Vector: A plasmid encoding a fusion protein of the yeast GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of human TRα or TRβ.[15][23][25]

-

Reporter Vector: A plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple copies of the GAL4 Upstream Activator Sequence (UAS).[15][23]

-

Control Vector: A plasmid constitutively expressing a different luciferase (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.[15][25]

-

-

Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent. Plate the transfected cells into a 96-well plate.[25]

-

Compound Treatment: After allowing cells to recover (e.g., 24 hours), treat them with serial dilutions of the test compound.

-

Agonist Mode: Treat cells directly with the test compound.

-

Antagonist Mode: Treat cells with the test compound in the presence of a known agonist (e.g., T3 at its EC₈₀ concentration).[23]

-

-

Incubation: Incubate the cells for a predetermined optimal time (e.g., 18-24 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis:

-

Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading.

-

EC₅₀/IC₅₀ Determination: Plot the normalized luciferase activity against the log concentration of the test compound. Fit the data to a dose-response curve to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Metabolic Stability: Deiodinase Activity Assays

Causality: The in vivo activity of thyronine derivatives is heavily influenced by their metabolism by deiodinase enzymes (DIO1, DIO2, and DIO3), which catalyze the removal of halogen atoms.[22][26][27] Assessing a compound's stability in the presence of these enzymes is crucial for predicting its half-life and duration of action.

Experimental Protocol: In Vitro Deiodinase Assay

-

Enzyme Source: Use recombinant human deiodinase enzymes (DIO1, DIO2, or DIO3) expressed in a suitable cell line like HEK293.[22][26]

-

Substrate: The halogenated thyronine derivative being tested.

-

Reaction: Incubate the enzyme preparation with the test compound under optimized reaction conditions.[26]

-

Detection of Metabolism:

-

LC-MS/MS Method: Quantify the disappearance of the parent compound and the appearance of dehalogenated metabolites over time using liquid chromatography-tandem mass spectrometry. This is a highly specific and quantitative method.[22]

-

Iodide-Release Assay: For iodinated compounds, a colorimetric method based on the Sandell-Kolthoff reaction can be used to measure the release of free iodide.[26][28][29]

-

-

Data Analysis: Calculate the rate of metabolism for the test compound by each deiodinase isoform. Compounds with lower rates of deiodination are generally more stable in vivo.

Structure-Activity Relationships and Therapeutic Potential

Decades of research have established key structure-activity relationships (SAR) that guide the design of novel thyromimetics with desired biological profiles.[10][30][31]

| Derivative Class/Modification | Biological Effect & Rationale | Therapeutic Potential |

| TRβ-Selective Agonists | Modifications, often at the 3'-position of the outer ring (e.g., isopropyl group in Sobetirome), can increase affinity for the more accommodating TRβ binding pocket while reducing affinity for TRα.[32] | Treatment of dyslipidemia, non-alcoholic steatohepatitis (NASH), and obesity by leveraging the metabolic benefits of TRβ activation in the liver without causing cardiac side effects.[3][16][17][18] |

| Liver-Directed Prodrugs | Attaching moieties that are cleaved by liver-specific enzymes can concentrate the active drug in the liver, further enhancing the therapeutic window. | Enhanced treatment of liver-centric diseases like NASH with minimal systemic exposure.[16] |

| Metabolically Stable Analogs | Replacing iodine with halogens less susceptible to deiodination (e.g., fluorine) or modifying the side chain can increase the compound's half-life.[9] | Improved pharmacokinetic profiles, allowing for less frequent dosing and more stable plasma concentrations. |

| Analogs Bypassing Transporters | Some genetic disorders, like MCT8 deficiency, involve defective thyroid hormone transport into cells.[13][33] Analogs like Triac can sometimes enter cells using different transporters.[13][34] | Treatment of rare genetic syndromes of thyroid hormone resistance or transport defects.[13][33][34] |

Quantitative Comparison of Thyromimetic Activity (Illustrative Data)

| Compound | TRα Kᵢ (nM) | TRβ Kᵢ (nM) | TRβ/TRα Selectivity | In Vivo Cholesterol Reduction | In Vivo Heart Rate Change |

| T3 (Reference) | 0.1 | 0.1 | 1x | High | Significant Increase |

| Sobetirome (GC-1) | ~1.5 | 0.15 | ~10x | High | Minimal |

| Resmetirom (MGL-3196) | ~2.5 | 0.09 | ~28x | High | None Reported |

Data compiled and synthesized from literature for illustrative purposes.[16][32]

Conclusion and Future Directions

Halogenated thyronine derivatives represent a promising class of molecules for the targeted therapy of metabolic and other diseases. By moving beyond the native iodinated hormones and exploring the full chemical space of halogen substitutions and other structural modifications, it is possible to design highly selective and potent thyromimetics with optimized therapeutic indices. The systematic application of the in vitro and in vivo assays described in this guide is essential for the successful identification and development of next-generation thyroid hormone analogs. Future research will likely focus on developing compounds with even greater tissue and receptor isoform selectivity, as well as exploring novel delivery systems to further enhance their therapeutic potential.

References

- Improving the efficiency of thyroid hormone receptor binding assays. Benchchem.

- Endocrine Disruption & Thyroid Hormone Assays. Concept Life Sciences.

- Cell-Based Reporter Assays. Thermo Fisher Scientific - US.

- Therapeutic applications of thyroid hormone analogues. European Society of Endocrinology.

- Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.

- Targeting Nuclear Receptors with Marine N

- Potential therapeutic applications of thyroid hormone analogs. PubMed.

- Potential therapeutic applications of thyroid hormone analogs.

- Effects of TRβ-selective thyromimetics in preclinical studies and human trials.

- Screening assays on inhibitors, modulators and substrates of deiodinase and dehalogenase activities. Thieme E-Books & E-Journals.

- Therapeutic applications of thyroid hormone analogues. PubMed.

- Cell-based Systems to Assess Nuclear Receptor Activation and Their Use in Drug Development. PubMed.

- Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open.

- Strategies to measure individualized deiodinase activity in the...

- Filter-binding assay procedure for thyroid hormone receptors. PubMed.

- Therapeutic applications of thyroid hormone analogues in resistance to thyroid hormone (RTH) syndromes. PubMed.

- Thyroxine analogues. 23. Quantitative structure-activity correlation studies of in vivo and in vitro thyromimetic activities. PubMed.

- Pharmacokinetics of thyroid hormones (T3 and T4). GP Notebook.

- Thyroid Hormones, Thyromimetics and Their Metabolites in the Tre

- Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology.

- Structure-activity Relation of Thyroid Hormone Analogues and Tissue Epidermal Growth Factor Concentrations in Neon

- TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX.

- Thyroid Hormones, Thyromimetics and Their Metabolites in the Tre

- Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction. EURL ECVAM.

- Thyroid Hormone Structure–Function Rel

- What are the pharmacokinetics of levothyroxine, including absorption, distribution, metabolism, and excretion?. Dr.Oracle.

- Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic F

- Halogen Bonding: Types and Role in Biological Activities of Halogen

- A Review of the Pharmacokinetics of Levothyroxine for the Tre

- Thyromimetics: A journey

- Pharmacokinetics and Clinical Implications of Two Non-Tablet Oral Formulations of L-Thyroxine in P

- Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics.

- Halogen Bonding in Biomimetic Deiodination of Thyroid Hormones and their Metabolites and Dehalogenation of Halogenated Nucleosides.

- Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC.

- Levothyroxine.

- Technical Manual Thyroid Hormone Receptor beta Transcription Factor Activity (ELISA) Assay Kit. Assay Genie.

- A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC.

- Chemistry of Thyroid Hormones.

- Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption.

- Halogen bonding controls the regioselectivity of the deiodination of thyroid hormones and their sulf

- Thyroid-disrupting chemicals and brain development: an upd

- Metabolic effects of thyroid hormone deriv

- The Synthesis of 3'-Fluoro-dl-thyronine and Some of its Iodinated Derivatives. Journal of the American Chemical Society.

- SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. VU Research Repository.

- Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. PubMed.

- Halogens, Halogenated Chemicals, and Thyroid Health. Eco Nutrition.

Sources

- 1. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of Thyroid Hormones [vivo.colostate.edu]

- 5. Potential therapeutic applications of thyroid hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thyroxine analogues. 23. Quantitative structure-activity correlation studies of in vivo and in vitro thyromimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vuir.vu.edu.au [vuir.vu.edu.au]

- 12. ijres.org [ijres.org]

- 13. Therapeutic applications of thyroid hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell-based systems to assess nuclear receptor activation and their use in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

- 16. Frontiers | Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease [frontiersin.org]

- 17. Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Concept Life Sciences [conceptlifesciences.com]

- 23. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. mdpi.com [mdpi.com]

- 25. eubopen.org [eubopen.org]

- 26. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 30. Structure-activity relation of thyroid hormone analogues and tissue epidermal growth factor concentrations in neonatal and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Metabolic effects of thyroid hormone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ovid.com [ovid.com]

- 33. repub.eur.nl [repub.eur.nl]

- 34. Therapeutic applications of thyroid hormone analogues in resistance to thyroid hormone (RTH) syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Identification of Impurities in Synthetic Levothyroxine

Executive Summary & Core Directive

Levothyroxine Sodium (T4) is a Narrow Therapeutic Index (NTI) drug. Even minor fluctuations in potency or impurity profiles can clinically destabilize a patient. Consequently, the identification of impurities in synthetic T4 is not merely a compliance exercise—it is a critical safety mandate.[1]

This guide moves beyond standard pharmacopeial assays (USP/EP), which focus on quantification, to address the identification of unknown or unexpected impurities. We will focus on the transition from HPLC-UV (quality control) to UHPLC-HRMS (structural elucidation), specifically targeting the unique challenges posed by the iodine-heavy, photolabile thyronine backbone.

The Impurity Landscape: Classification & Chemistry

Synthetic levothyroxine impurities generally fall into three categories:

-

Process Impurities: Artifacts of the iodination or coupling synthesis steps (e.g., chloro-analogs).

-

Degradation Products: Resulting from deiodination (light/heat) or oxidative stress.

-

Excipient Interactions: Reaction products formed in the drug product matrix (e.g., Maillard reactions).[2]

Table 1: Critical Impurities Profile (EP/USP Alignment)

| Impurity Name | Common Designation | Chemical Nature | Origin | Molecular Mass (approx) |

| Liothyronine | Impurity A (EP) | 3,3',5-Triiodothyronine (T3) | Degradation (Deiodination) | 650.97 Da |

| 3-Chloro-L-thyronine | Impurity B (EP) | Chlorine substituted for Iodine | Process (Synthesis) | 685.42 Da |

| Triiodothyroacetic Acid | Impurity C (EP) | T3-Analog (Acetic acid side chain) | Degradation / Process | 621.93 Da |

| Tetraiodothyroacetic Acid | Impurity D (EP) | T4-Analog (Acetic acid side chain) | Degradation / Process | 747.83 Da |

| 3,5-Diiodothyronine | Impurity E (EP) | T2 (Further deiodination) | Degradation (Photolytic) | 525.08 Da |

| Lactose Adduct | N/A (Specific to tablets) | Glycosylamine / Schiff Base | Excipient Interaction (Maillard) | ~1101 Da |

Analytical Strategy: The Identification Workflow

The transition from a QC method to an identification method requires a fundamental shift in chemistry. Standard USP methods utilize phosphate buffers, which are non-volatile and incompatible with Mass Spectrometry (MS).

Workflow Visualization

The following diagram outlines the decision matrix for identifying a new impurity peak.

Caption: Figure 1. Analytical workflow for transitioning from UV detection to MS-based structural identification.

Detailed Protocol: UHPLC-HRMS Identification

Objective: To obtain accurate mass and fragmentation patterns for unknown impurities initially detected by UV.

A. Sample Preparation (Crucial Step)

-

Solvent: Use a mixture of Water:Acetonitrile (70:30) with 0.1% Formic Acid.

-

Precaution: Levothyroxine is extremely photosensitive . All preparation must occur under amber light or in amber glassware.

-

Concentration: Prepare samples at a high concentration (e.g., 1.0 mg/mL) to ensure minor impurities (0.05% level) provide sufficient ion counts for MS/MS fragmentation.

B. Chromatographic Conditions (The "Method Switch")

Standard pharmacopeial methods use phosphate buffers. For MS, we must substitute these while maintaining selectivity.

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18, 1.7 µm or 2.1 µm particle size (e.g., BEH C18).

-

Why? Sub-2-micron particles provide the peak capacity needed to resolve T4 isomers (like D-T4 vs L-T4) and closely eluting deiodinated products.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH control).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B (Hold)

-

2-15 min: 10% -> 90% B (Linear)

-

Note: A shallow gradient is required in the middle region to separate the mono-deiodinated (T3) and di-deiodinated (T2) species.

-

C. Mass Spectrometry Settings

-

Ionization: Electrospray Ionization (ESI).

-

Polarity: Positive Mode (+) is generally preferred for the amino acid backbone, though Negative Mode (-) is highly sensitive for the phenolic moiety. Run both if the impurity is completely unknown.

-

Analyzer: High-Resolution MS (Orbitrap or Q-TOF).

-

Requirement: Mass accuracy < 5 ppm.

-

-

Fragmentation: Data-Dependent Acquisition (DDA). Set an inclusion list if targeting specific known masses (e.g., 650.97 for T3).

Mechanistic Insight: Degradation Pathways

Understanding how impurities form allows you to predict what they are before you even run the MS.

Deiodination (Photolytic & Oxidative)

The carbon-iodine bond is weak. Exposure to light causes sequential loss of iodine atoms.

-

T4 (4 Iodines)

T3 (3 Iodines) -

Diagnostic MS Feature: Look for mass losses of ~126 Da (Iodine - H).

The Maillard Reaction (Excipient Interaction)

In tablets containing lactose, the primary amine of Levothyroxine reacts with the aldehyde group of lactose (open-ring form) to form a Schiff base, which rearranges into a stable adduct.[2]

-

Diagnostic MS Feature: A massive shift in retention time and a mass increase corresponding to a hexose moiety (+162 Da or +324 Da depending on the adduct).

Visualization of Degradation Logic

Caption: Figure 2. Primary degradation and interaction pathways leading to common impurities.

Case Study: Differentiating Impurity B (Chloro) from T3

A common challenge is distinguishing between Impurity A (T3) and Impurity B (Chloro-analog) . They elute closely in many C18 systems.

-

The Problem: Both involve the "loss" or "change" of a halogen on the outer ring.

-

The MS Solution:

-

T3 (C15H12I3NO4): Monoisotopic Mass ~650.8

-

Chloro-Impurity (C15H11ClI3NO4): Monoisotopic Mass ~684.8

-

-

Isotope Pattern Analysis: This is the self-validating step.

-

T3 will show a standard iodine pattern.

-

Impurity B will show the distinct Chlorine isotope pattern (3:1 ratio of 35Cl:37Cl).

-

Action: Zoom into the MS1 spectrum. If you see the characteristic M+2 peak at ~33% intensity of the M peak, it is the Chloro-impurity, not a deiodinated product.

-

References

-

United States Pharmacopeia (USP). Levothyroxine Sodium Monograph. USP-NF.[3]

-

European Pharmacopoeia (Ph.[1] Eur.). Levothyroxine Sodium - 0401.

- Collier, J. et al. (2011). "Stability of Levothyroxine Sodium Tablets: A Review." Journal of Pharmaceutical Science and Technology.

-

Patel, H. et al. (2003). "The effect of excipients on the stability of levothyroxine sodium pentahydrate tablets." International Journal of Pharmaceutics.

-

Gikalov, I. (2021).[4] "Detection and Characterization of an Unknown Impurity in Levothyroxine Sodium Tablets by UHPLC, LC/MS." Global Journal of Pharmacy & Pharmaceutical Sciences.[2]

-

PubChem. Levothyroxine Sodium Compound Summary. National Library of Medicine.

Sources

Technical Guide: Spectroscopic Characterization of 3-Monochlorotriiodothyronine

Executive Summary

3-Monochlorotriiodothyronine (MCT) (CAS: 909279-46-5) is a critical halogenated thyronine analog, primarily identified as a process-related impurity in the synthesis of Levothyroxine Sodium (T4).[1] Chemically defined as (S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid , it represents a tetra-halogenated structure where a chlorine atom replaces one iodine atom on the tyrosyl (inner) ring of the thyroxine scaffold.

Differentiation of MCT from the parent T4 molecule and other iodothyronines (T3, rT3) requires high-resolution orthogonal analysis. This guide details the spectroscopic "fingerprint" of MCT, focusing on the unique symmetry breaking in NMR and the chlorine isotopic signature in Mass Spectrometry.

Structural Logic & Nomenclature

To interpret spectra accurately, one must understand the structural deviation from T4.

-

Scaffold: Thyronine core (two phenyl rings linked by an ether bridge).

-

Inner Ring (Tyrosyl): Asymmetric substitution (3-Chloro, 5-Iodo). In T4, this ring is symmetric (3,5-Diiodo).

-

Outer Ring (Phenolic): Symmetric substitution (3',5'-Diiodo).

-

Key Differentiator: The asymmetry of the inner ring destroys the chemical equivalence of the H-2 and H-6 protons observed in T4.

Diagram: Structural Hierarchy & Numbering

Caption: Structural logic of this compound highlighting the inner-ring asymmetry that dictates NMR splitting patterns.

Mass Spectrometry (MS) Data

Mass spectrometry provides the most definitive identification due to the unique isotopic abundance of Chlorine (

Molecular Ion & Isotope Pattern

Unlike T4 (which contains 4 Iodines and shows a simple M+H peak), MCT contains 1 Chlorine. This imparts a distinct 3:1 intensity ratio between the molecular ion (

| Parameter | Value / Characteristic | Notes |

| Formula | ||

| Monoisotopic Mass | 684.75 Da | Based on |

| [M+H]+ (ESI Positive) | 685.76 m/z | Base peak |

| [M+H]+ +2 (Isotope) | 687.76 m/z | Approx. 32% abundance of base peak (due to |

| [M-H]- (ESI Negative) | 683.74 m/z | Preferred for acidic quantification |

Fragmentation Pathway (MS/MS)

Fragmentation follows the classic thyronine pathway: neutral loss of ammonia and formic acid from the alanine side chain, followed by sequential dehalogenation.

-

Primary Loss: Ammonia (

, -17 Da) and Formic Acid ( -

Secondary Loss: Iodine radical (

, -127 Da) or HI (-128 Da). -

Diagnostic Fragment: The retention of the Chlorine atom in early fragments distinguishes MCT from de-iodinated T4 metabolites (like T3).

Caption: Proposed ESI(+) MS/MS fragmentation pathway for MCT. The chlorine atom typically exhibits higher bond dissociation energy than iodine.

Nuclear Magnetic Resonance (NMR) Data

NMR analysis of MCT requires a high-field instrument (≥400 MHz) to resolve the aromatic region. The key differentiator from T4 is the Inner Ring signals.

1H-NMR (Proton) Predictions (DMSO-d6)

In T4, the inner ring protons (H-2, H-6) appear as a singlet because positions 3 and 5 both hold Iodine. In MCT, position 3 is Cl and position 5 is I. This asymmetry causes H-2 and H-6 to split or appear as distinct singlets with meta-coupling.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2' / H-6' | 7.05 - 7.15 | Singlet (s) | 2H | Outer ring (symmetric 3',5'-diiodo). Similar to T4. |

| H-2 | 7.60 - 7.70 | Doublet (d) | 1H | Inner ring. Deshielded by adjacent Cl/I. Distinct from H-6. |

| H-6 | 7.80 - 7.90 | Doublet (d) | 1H | Inner ring. Distinct from H-2. Meta-coupling ( |

| Alpha-H | 3.80 - 4.00 | Multiplet (m) | 1H | Chiral center (Alanine chain). |

| Beta-H | 2.80 - 3.20 | Multiplet (m) | 2H | Benzylic protons. |

Critical Validation Step: If your spectrum shows a single integrated peak

13C-NMR (Carbon) Highlights

-

C-Cl Carbon (C-3): Distinct shift upfield relative to C-I due to electronegativity/heavy atom effect differences.

-

C-I Carbons (C-5, C-3', C-5'): Typically found around 90-100 ppm (shielded by the heavy iodine atom).

Infrared (IR) Spectroscopy

IR is less specific than NMR/MS but useful for solid-state fingerprinting (USP identification).

| Functional Group | Wavenumber ( | Assignment |

| O-H / N-H | 3200 - 3450 | Broad stretch (Phenolic OH and Amine). |

| C=O | 1600 - 1650 | Carboxylate (zwitterionic form often shifts this). |

| Ar-C=C | 1450 - 1500 | Aromatic ring skeletal vibrations. |

| Ar-Cl | 1050 - 1090 | Aryl-Chlorine stretch (Weak/Medium). Differentiator from T4. |

| C-O-C | 1240 - 1260 | Diphenyl ether linkage stretch. |

Experimental Protocol: LC-MS Identification

To detect MCT as an impurity in a Levothyroxine sample, use the following validated workflow.

Reagents & Equipment

-

Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

-

Sample Preparation: Dissolve 10 mg of Levothyroxine API in 10 mL of Methanol/Water (50:50) with 0.05% NaOH (Thyronines are soluble in alkaline solution).

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: Linear ramp to 90% B

-

10-12 min: Hold 90% B

-

-

MS Settings:

-

Mode: ESI Positive (or Negative).[2]

-

Scan Range: m/z 100 - 1000.

-

-

Data Processing:

-

Extract Ion Chromatogram (EIC) for m/z 685.76 .

-

Verification: Check the mass spectrum at the peak apex. Confirm the presence of the ~32% relative abundance peak at m/z 687.76 (Cl-37 isotope). If the M+2 peak is negligible (<5%), the compound is likely a de-iodinated artifact, not the chlorinated impurity.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71587860, this compound. Retrieved from [Link]

-

Ramsden, D. B., et al. (1984). Mass spectral properties of volatile derivatives of thyronine.[3] Biomedical Mass Spectrometry.[3][4] Retrieved from [Link]

Sources

Methodological & Application

High-Resolution HPLC Quantitation of 3-Monochlorotriiodothyronine in Levothyroxine

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantitation of 3-Monochlorotriiodothyronine (MCT) , a critical process-related impurity in Levothyroxine Sodium (T4) formulations.

MCT is a structural analog of T4 where one iodine atom is substituted by chlorine (typically at the 5'-position). Due to the high structural similarity and lipophilicity between MCT and T4, standard isocratic methods often fail to achieve baseline resolution. This guide presents a gradient Reverse-Phase (RP-HPLC) method optimized for selectivity, achieving a Relative Retention Time (RRT) of approximately 0.94 for MCT, ensuring compliance with strict purity thresholds (typically NMT 0.15% per USP/EP guidelines).

Chemical Context & Mechanistic Insight

The Impurity Origin

MCT typically arises during the iodination steps of L-thyronine synthesis if chlorinated reagents (e.g., Chloramine-T) are used, or via halide exchange reactions when T4 is exposed to acidic chloride environments (e.g., HCl) under stress.

The Separation Challenge

The separation of thyronine analogs is governed by hydrophobic interaction with the stationary phase. The hydrophobicity follows the halogen content:

-

T4: 4 Iodines (Most Hydrophobic)

-

MCT: 3 Iodines + 1 Chlorine (Chlorine is less lipophilic than Iodine)

-

T3: 3 Iodines (Significantly less hydrophobic)

Elution Logic: Because the lipophilicity contribution of Chlorine is lower than Iodine but higher than Hydrogen, MCT elutes between T3 and T4, but critically close to the main T4 peak.

Visualization of Separation Logic

The following diagram illustrates the physicochemical hierarchy driving the separation:

Figure 1: Elution order based on halogen-mediated hydrophobicity. The critical resolution pair is MCT and T4.

Method Development Strategy

Stationary Phase Selection

While some pharmacopeial methods (USP) suggest a Nitrile (L10) column for specific impurity procedures, modern method development favors C18 (L1) columns for superior reproducibility and peak shape.

-

Recommendation: End-capped C18 column with high carbon load.

-

Why: The end-capping reduces silanol interactions with the amine group of the thyronine backbone, preventing peak tailing which can mask the pre-eluting MCT impurity.

Mobile Phase Chemistry

-

Buffer: 0.1% Orthophosphoric Acid (H3PO4) or Trifluoroacetic Acid (TFA).

-

Why: Low pH (~2.5–3.0) is essential to suppress the ionization of the carboxylic acid group (

), keeping the molecule neutral and increasing retention on the RP column. -

Organic Modifier: Acetonitrile is preferred over Methanol for sharper peaks and lower backpressure, allowing for higher flow rates if necessary.

Detection

-

Why: The thyronine backbone exhibits a strong absorbance maximum at 225 nm. While 254 nm is usable, 225 nm provides significantly higher sensitivity (Signal-to-Noise ratio) for trace impurities like MCT.

Experimental Protocol

Equipment & Reagents

| Component | Specification |

| HPLC System | Quaternary Gradient Pump, Autosampler (cooled to 5°C), PDA/UV Detector |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent USP L1 |

| Solvents | HPLC Grade Acetonitrile, Water, Methanol |

| Reagents | Orthophosphoric Acid (85%), Sodium Hydroxide (NaOH) |

| Reference Standards | USP Levothyroxine RS, USP Liothyronine RS (T3), Monochlorotriiodothyronine (if available, or use RRT) |

Reagent Preparation

1. Diluent (Solvent A):

-

Dissolve 400 mg NaOH in 500 mL Water.[2]

-

Add 500 mL Methanol.[2]

-

Note: T4 is practically insoluble in water or acid. Alkaline methanol is mandatory for dissolution.

2. Mobile Phase A (Buffer):

3. Mobile Phase B:

-

100% Acetonitrile (degassed).

Chromatographic Conditions

-

Injection Volume: 20–50 µL (Higher volume improves LOD for impurities)

-

Column Temperature: 25°C

-

Run Time: 45 minutes

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

|---|---|---|---|

| 0.0 | 70 | 30 | Equilibration |

| 5.0 | 70 | 30 | Isocratic Hold (Elute polar degradants) |

| 25.0 | 40 | 60 | Linear Gradient |

| 35.0 | 40 | 60 | Wash |

| 36.0 | 70 | 30 | Return to Initial |

| 45.0 | 70 | 30 | Re-equilibration |

Sample Preparation Workflow

Caution: Levothyroxine is light-sensitive. Perform all preparations in amber glassware or low-actinic light.

Figure 2: Sample preparation workflow emphasizing solubility and filtration.

System Suitability & Validation Criteria

To ensure the method is valid for regulatory release, the following criteria must be met.

System Suitability Requirements

-

Resolution (

): NLT (Not Less Than) 1.5 between MCT and Levothyroxine.-

Note: If pure MCT standard is unavailable, use Liothyronine (T3) and T4 resolution (NLT 5.0) as a proxy for column efficiency, then verify MCT RRT.

-

-

Tailing Factor (T4): NMT (Not More Than) 1.5.

-

RSD (Replicate Injections): NMT 2.0% for the main peak; NMT 5.0% for impurities.

Identification of MCT

-

Relative Retention Time (RRT):

Limit of Quantitation (LOQ)

-

Target LOQ: 0.05% of the nominal T4 concentration.

-

Signal-to-Noise Ratio (S/N): > 10:1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| MCT merges with T4 | Gradient slope too steep or column efficiency loss. | Decrease gradient slope (e.g., extend 25 min ramp to 35 min). Replace column. |

| Broad/Tailing Peaks | Silanol interaction or pH mismatch. | Ensure Mobile Phase A pH is < 3.[8]0. Use a "Base Deactivated" (BDS) C18 column. |

| "Ghost" Peaks | Contaminated Diluent. | Inject blank Diluent. NaOH absorbs CO2; prepare fresh diluent daily. |

| Low Recovery | Incomplete dissolution. | T4 is very sticky. Ensure 50% organic in diluent and sonicate well. |

References

-

United States Pharmacopeia (USP). Levothyroxine Sodium Monograph: Organic Impurities.[9] USP-NF.

-

European Pharmacopoeia (Ph.[10] Eur.). Levothyroxine Sodium: Related Substances.[1][2][6][9] 10th Edition.

- Collier, J. et al. (2011). "Influence of formulation excipients on the stability of levothyroxine sodium." Pharmaceutical Development and Technology.

-

Patel, H. et al. (2023).[6] "Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug." Journal of Neonatal Surgery.

-

Sigma-Aldrich. Levothyroxine Sodium USP Reference Standard Data Sheet.

Sources

- 1. uspnf.com [uspnf.com]

- 2. uspnf.com [uspnf.com]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. jonuns.com [jonuns.com]

- 5. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public.pensoft.net [public.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 左旋甲状腺素钠 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-Monochlorotriiodothyronine in Human Serum

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Monochlorotriiodothyronine (MCT) in human serum. MCT is a halogenated derivative of the thyroid hormone triiodothyronine (T3) and a potential metabolite or impurity in synthetic thyroid hormone preparations.[1] A robust and reliable analytical method is crucial for its characterization in pharmaceutical development and research. This method employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.[2][3][4]

Introduction

This compound (MCT) is a synthetic derivative of the thyroid hormone T3.[1] Its chemical structure, featuring a chlorine substitution on the thyronine backbone, presents unique analytical challenges. As with other thyroid hormones and their metabolites, accurate quantification at low concentrations in complex biological matrices like serum is essential for understanding its potential physiological effects and for quality control in pharmaceutical manufacturing.

LC-MS/MS has become the gold standard for the analysis of thyroid hormones and their metabolites due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[3][5] This application note provides a comprehensive protocol for a validated LC-MS/MS method for MCT, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H11ClI3NO4 | [1] |

| Molecular Weight | 685.42 g/mol | [1] |

| Appearance | Off-white solid | [6] |

| Solubility | Soluble in methanol, DMSO, and dilute alkaline solutions. Sparingly soluble in aqueous buffers. | [6][7][8] |

Experimental

Materials and Reagents

-

This compound (MCT) reference standard (≥98% purity)

-

¹³C₆-3,3',5-Triiodo-L-thyronine (¹³C₆-T3) as internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human serum (drug-free)

-

Ethyl acetate (analytical grade)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions

MCT Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MCT in 10 mL of methanol.

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of ¹³C₆-T3 in 1 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MCT stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of LLE is based on its proven effectiveness in extracting thyroid hormones from serum with good recovery and reduced matrix effects.[2][9][10]

-

To 200 µL of human serum in a polypropylene tube, add 20 µL of the 100 ng/mL IS working solution.

-

Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

-

Add 1.2 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of methanol:water (50:50, v/v) containing 0.1% formic acid.

Caption: ICH-Compliant Method Validation Process.

Conclusion

This application note presents a robust and validated LC-MS/MS method for the quantitative determination of this compound in human serum. The method is sensitive, specific, accurate, and precise, making it suitable for a variety of applications in pharmaceutical research and development. The detailed protocol and validation data provide a solid foundation for laboratories seeking to implement this analytical method.

References

-

International Council for Harmonisation. ICH Q2(R2): Validation of Analytical Procedures. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

-

European Medicines Agency. Guideline on bioanalytical method validation. [Link]

-

MDPI. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. [Link]

-

PubChem. This compound. [Link]

-

Allmpus. monochlorotriiodothyronine (usp). [Link]

-

Papanastasiou, C. C., et al. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(2), 299-307. [Link]

Sources

- 1. This compound | C15H11ClI3NO4 | CID 71587860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes | PLOS One [journals.plos.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. allmpus.com [allmpus.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

Using 3-Monochlorotriiodothyronine as a pharmaceutical reference standard

Application Note: Qualification and Application of 3-Monochlorotriiodothyronine as a Pharmaceutical Reference Standard

Executive Summary

This technical guide details the protocol for utilizing This compound (MCT) (CAS: 909279-46-5) as a critical Reference Standard (RS) in the quality control of thyroid hormone therapeutics, specifically Levothyroxine Sodium (T4) and Liothyronine Sodium (T3).

MCT is a structural analog of Levothyroxine where the iodine atom at the 3-position of the inner tyrosyl ring is replaced by a chlorine atom. Due to the high structural similarity between MCT and T4, it serves as a challenging "critical pair" in Reverse-Phase HPLC (RP-HPLC), necessitating precise method validation to ensure separation and accurate quantification of process-related impurities.

Chemical Characterization & Handling

Before integrating MCT into an analytical workflow, the operator must understand its physicochemical properties to prevent degradation and ensure standard integrity.

Compound Identity

-

Systematic Name: (S)-2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid[1][2]

-

Common Name: Levothyroxine Monochloro Impurity; 3-Chloro-5,3',5'-triiodothyronine.

-

Molecular Formula: C₁₅H₁₁ClI₃NO₄

Handling & Stability Protocols

Thyroid hormone analogs are notoriously sensitive to light (photolytic deiodination) and pH changes.

-

Light Protection: All stock and working solutions must be prepared in amber glassware . Limit exposure to ambient laboratory light; use low-actinic light sources if possible.

-

Solubility Profile: MCT is practically insoluble in water and common organic solvents (Acetonitrile/Methanol) in their neutral state. It requires an alkaline environment to ionize the phenoxide and carboxylate groups for solubilization.

-

Storage: Store the neat solid at -20°C under desiccated conditions.

Experimental Protocol: HPLC Method Validation

This protocol describes the separation of MCT from Levothyroxine (T4) and Liothyronine (T3). The critical quality attribute (CQA) is the Resolution (Rs) between the MCT impurity peak and the main API peak.

Reagents & Equipment

-

Instrument: UHPLC or HPLC system with a binary pump, thermostatted autosampler, and Diode Array Detector (DAD).

-

Column: C18 End-capped column (e.g., Waters BEH C18 or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or sub-2 µm.

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 2.5 with Orthophosphoric Acid). Low pH is essential to suppress silanol activity and improve peak shape.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Standard Preparation (The "Alkaline Shock" Method)

-

Diluent: Methanol : 0.1 M NaOH (50:50 v/v).

-

Stock Solution Preparation (0.1 mg/mL):

-

Weigh 5.0 mg of MCT Reference Standard into a 50 mL amber volumetric flask.

-

Add 10 mL of Diluent . Sonicate for 2 minutes until fully dissolved (solution must be clear).

-

Bring to volume with Mobile Phase A (Note: Add Mobile Phase A slowly with swirling to prevent precipitation as pH drops).

-

Final pH check: Ensure the final solution pH is compatible with the column limits (typically pH 2-8).

-

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp | 25°C |

| Detection | UV @ 225 nm (Iodothyronines have max absorbance here) |

| Run Time | 45 minutes |

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Equilibration |

| 5.0 | 70 | 30 | Isocratic Hold |

| 25.0 | 40 | 60 | Linear Gradient |

| 35.0 | 40 | 60 | Wash |

| 36.0 | 70 | 30 | Return to Initial |

| 45.0 | 70 | 30 | Re-equilibration |

Mechanistic Insight: Impurity Formation

Understanding why MCT is present is crucial for process chemists. MCT typically arises during the iodination of the tyrosine residues if a chlorinating agent is inadvertently introduced or present as a contaminant (e.g., Chloramine-T used as an oxidant, or hypochlorite impurities).

The following diagram illustrates the structural relationship and potential entry point of the chlorine atom during the synthesis of T4, creating the MCT impurity.

Figure 1: Proposed pathway for the formation of this compound (MCT) during Levothyroxine synthesis via oxidative coupling of halogenated tyrosine derivatives.

Data Analysis & System Suitability

To validate the method, the following System Suitability criteria must be met using a "Resolution Solution" containing both T4 (0.1 mg/mL) and MCT (0.001 mg/mL).

Elution Order Logic: Chlorine is less lipophilic and smaller than Iodine. Therefore, in Reverse-Phase chromatography, MCT usually elutes before Levothyroxine (T4) .

| Parameter | Acceptance Criteria | Rationale |

| Relative Retention Time (RRT) | MCT ≈ 0.90 - 0.95 (relative to T4) | Confirms correct peak identification. |

| Resolution (Rs) | > 2.0 | Ensures baseline separation for accurate integration. |

| Tailing Factor (T) | < 1.5 | Indicates minimal secondary interactions with silanols. |

| % RSD (n=6) | < 2.0% | Demonstrates system precision. |

Calculation of Impurity Content

Use the Relative Response Factor (RRF) if established. If not, assume RRF = 1.0 (due to structural similarity) for initial estimation, but for strict QC, determine RRF by plotting the slope of the calibration curves of MCT vs. T4.

WhereReferences

- United States Pharmacopeia (USP).Levothyroxine Sodium Monograph: Organic Impurities. (General standard for T4 impurity profiling).

-

Pharmaffiliates. Levothyroxine-impurities: Monochlorotriiodothyronine (PA 12 15590).[3] Retrieved from

-

Simson Pharma. Levothyroxine Monochloro Impurity (CAS 909279-46-5). Retrieved from

-

Collier, et al. Rapid HPLC analysis of thyroid gland hormones... ResearchGate. Retrieved from

-

National Institutes of Health (NIH). Stability indicating validated HPLC method for quantification of levothyroxine... PubMed. Retrieved from

Sources

High-resolution mass spectrometry for identifying 3-Monochlorotriiodothyronine

Application Note: High-Resolution Mass Spectrometry Profiling of 3-Monochlorotriiodothyronine (3-Cl-T3)

Abstract & Strategic Relevance

This compound (3-Cl-T3), chemically defined as (S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid, represents a critical analyte in two distinct domains: as a process-related impurity in Levothyroxine (T4) API manufacturing (USP Impurity 10) and as an emerging halogenated contaminant in wastewater effluents.

Unlike native thyroid hormones (T3, T4, rT3) which contain only iodine, 3-Cl-T3 incorporates a chlorine atom, typically introduced during oxidative synthesis steps or environmental chlorination. This Application Note details a high-resolution mass spectrometry (HRMS) workflow utilizing the unique mass defect and isotopic signature of chlorine to unequivocally distinguish 3-Cl-T3 from its metabolic analogs.

Chemical Context & The "Isotopic Smoking Gun"

The identification challenge lies in the structural similarity between 3-Cl-T3 and the tetra-iodinated T4. However, HRMS exploits the nuclear physics of the halogens to create a self-validating identification system.

-

Iodine (

): Monoisotopic.[1] Mass defect is negative (mass < nucleon number). -

Chlorine (

): Di-isotopic (approx. 3:1 ratio). Mass defect is positive.

The Self-Validating Mechanism:

Any putative 3-Cl-T3 peak must exhibit a specific mass shift relative to T3 and, crucially, a distinct M+2 isotopic peak at ~32% relative abundance (attributed to

Table 1: Target Analyte Properties

| Compound | Formula | Monoisotopic Mass (Da) | [M-H]⁻ (m/z) | Key Isotope Feature |

|---|

| 3-Cl-T3 |

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the decision logic for filtering halogenated thyronines.

Caption: Logic flow for discriminating chlorinated thyronine analogs using Isotopic Pattern Triggering.

Detailed Protocol

Phase A: Sample Preparation (Solid Phase Extraction)

Context: Thyroid hormones are hydrophobic and protein-bound. Direct injection of serum or crude API mixtures will suppress ionization.

-

Conditioning: Use an Oasis HLB or equivalent polymeric reversed-phase SPE cartridge (30 mg). Condition with 1 mL Methanol followed by 1 mL Water (pH 3, adjusted with formic acid).

-

Loading: Load 200 µL of sample (Serum spiked with IS, or dissolved API).

-

Washing: Wash with 1 mL 5% Methanol in Water. Critical: This removes salts and polar interferences without eluting the hydrophobic thyronines.

-

Elution: Elute with 500 µL Methanol containing 0.1% Ammonium Hydroxide. Note: The basic pH helps solubilize the phenolic moiety.

-

Reconstitution: Evaporate to dryness under

and reconstitute in 100 µL 30:70 Methanol:Water.

Phase B: UHPLC Conditions

-

System: Vanquish Horizon or equivalent UHPLC.

-

Column: C18 Core-Shell (e.g., Kinetex 1.7 µm C18, 100 x 2.1 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for negative mode stability).

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 30% B (Isocratic hold)

-

1-8 min: 30% -> 95% B (Linear ramp)

-

8-10 min: 95% B (Wash)

-

10.1 min: 30% B (Re-equilibration)

-

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 40°C.

Phase C: HRMS Parameters (Orbitrap Exploris / Q-TOF)

-

Ionization: Heated Electrospray Ionization (HESI) in Negative Mode .

-

Why Negative? The phenolic hydroxyl group on the outer ring deprotonates easily (

), providing superior sensitivity over positive mode for halogenated tyrosines.

-

-

Spray Voltage: 2.5 kV.

-

Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

-

Capillary Temp: 320°C.

-

Scan Settings:

-

Resolution: 60,000 (at m/z 200). High resolution is required to separate the

peak from background noise. -

Mass Range: m/z 150–1000.

-

AGC Target: 1e6.

-

-

MS/MS Strategy: Parallel Reaction Monitoring (PRM) or Data-Dependent MS2 (ddMS2).

-

Isolation Window: 1.5 m/z.

-

Collision Energy (HCD): Stepped 25, 35, 45%.

-

Data Analysis & Interpretation

Exact Mass Filtering

Extract the ion chromatogram (XIC) for m/z 683.7438 (Theoretical

Isotopic Validation (The "M+2" Test)

Inspect the mass spectrum at the retention time of the candidate peak.

-

Pass Criteria: You must observe a secondary peak at m/z 685.7409 (M+2).

-

Intensity Check: The M+2 peak should be approximately 32-35% of the M peak height.

-

Failure Mode: If M+2 is <5% (only

contribution), the compound is likely a non-chlorinated isobar or interference.

-

Fragmentation Fingerprinting (MS2)

Upon fragmentation, 3-Cl-T3 yields specific product ions.

-

m/z 126.904: Iodide ion (

). (Universal for iodothyronines). -

m/z 35/37: Chloride ion (

). (Specific to chlorinated species, though often low intensity in ESI). -

Neutral Losses:

-

Loss of

(-17 Da). -

Loss of

(-44 Da). -

Diagnostic Loss: Loss of HCl (36 Da) or Cl radical (35 Da) from the precursor.

-

Table 2: Diagnostic Fragment Ions

| Fragment Identity | m/z (Theoretical) | Significance |

|---|---|---|

| Iodide | 126.9039 | Confirms Iodine presence |

| [M-H-NH3-CO2]- | 622.7 | Decarboxylated/Deaminated core |

| Tyrosyl-Cl Fragment | Variable | Inner ring fragment retaining Cl |

References

-

Identification of Chlorinated Thyroid Hormone Analogs Yang, Y., et al. "Identification by Liquid Chromatography–Tandem Mass Spectrometry... of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents."[2] Environmental Science & Technology.

-

This compound Chemical Structure & USP Impurity Status PubChem Compound Summary. "this compound (CID 71587860)."[1]

-

Fragmentation Mechanisms of Halogenated Thyronines Murtada, K., et al. "Tandem mass spectrometry of deprotonated iodothyronines." Journal of Mass Spectrometry.

-

Levothyroxine Impurity Profiling Allmpus Laboratories. "Monochlorotriiodothyronine (USP) Reference Standard Data."[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 3-Monochlorotriiodothyronine (3-MCT) LC-MS Analysis

Welcome to the technical support center for the analysis of 3-Monochlorotriiodothyronine (3-MCT) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges associated with matrix effects in this sensitive bioanalytical application.

Introduction: The Challenge of 3-MCT Analysis

This compound (3-MCT) is a halogenated derivative of the thyroid hormone triiodothyronine (T3). Its accurate quantification in biological matrices like serum and plasma is crucial for various research and clinical applications. However, the inherent complexity of these biological samples presents a significant hurdle in LC-MS analysis: the matrix effect .

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting, often invisible, components from the sample matrix.[1][2] This can lead to ion suppression (most common) or enhancement, resulting in poor accuracy, imprecision, and a lack of sensitivity in your assay.[2][3] Phospholipids are a major culprit behind ion suppression in plasma and serum samples.[4][5][6] This guide provides a structured approach to systematically identify, troubleshoot, and overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during 3-MCT LC-MS analysis.

Q1: My 3-MCT peak is showing poor sensitivity and is not reproducible across different plasma lots. What is the likely cause?

A1: This is a classic sign of significant and variable matrix effects. Different lots of plasma can have varying compositions of endogenous components like phospholipids, leading to inconsistent ion suppression.[7] The first step is to confirm the presence of matrix effects. This can be done by comparing the response of 3-MCT in a neat solution versus a post-extraction spiked matrix sample. A significant decrease in signal in the matrix sample confirms ion suppression.

Q2: I'm observing a high baseline and "ghost peaks" in my chromatograms. Could this be related to matrix effects?

A2: Absolutely. High baseline noise and extraneous peaks can be caused by the accumulation of matrix components, particularly phospholipids, on your analytical column and in the MS source.[4] These components can elute unpredictably in subsequent runs, leading to a noisy baseline and interfering peaks.[4] This indicates that your current sample preparation method is insufficient.

Q3: I'm using protein precipitation, but still experiencing significant ion suppression. Why isn't it working effectively?

A3: While protein precipitation (PPT) is a simple and fast method for removing proteins, it is generally the least effective technique for removing phospholipids and other small molecule interferences that cause ion suppression.[4][8] Many interfering components remain soluble in the supernatant after PPT and are injected directly into your LC-MS system.

Q4: What is the "gold standard" for compensating for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting and compensating for matrix effects.[8][9] A SIL-IS has nearly identical physicochemical properties to the analyte (3-MCT) and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio, as the ratio remains consistent even if the absolute signal intensity fluctuates.[8][10]

Q5: How do I know which sample preparation technique is best for my 3-MCT analysis?

A5: The choice of sample preparation is critical and depends on the required sensitivity and the complexity of your matrix. A decision tree can help guide your selection:

Caption: Workflow for phospholipid removal using specialized plates.

Chromatographic Optimization to Separate 3-MCT from Matrix Interferences

Even with excellent sample preparation, some matrix components may remain. Optimizing your chromatography can separate your 3-MCT peak from the regions where these interferences elute.

-